molecular formula C9H12N2 B034448 3-(1-Methylazetidin-2-yl)pyridine CAS No. 110716-86-4

3-(1-Methylazetidin-2-yl)pyridine

Cat. No. B034448
CAS RN: 110716-86-4
M. Wt: 148.2 g/mol
InChI Key: AQTJADRDDFZHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylazetidin-2-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MAP or ABT-594 and belongs to the class of nicotinic acetylcholine receptor agonists.

Mechanism of Action

The mechanism of action of 3-(1-Methylazetidin-2-yl)pyridine is related to its activity as a nicotinic acetylcholine receptor agonist. The compound binds to nicotinic acetylcholine receptors in the brain and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of neurotransmitter release is believed to be responsible for the analgesic and anti-addictive effects of the compound.
Biochemical and Physiological Effects
3-(1-Methylazetidin-2-yl)pyridine has been shown to have several biochemical and physiological effects. Studies have shown that the compound can increase the release of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter release is believed to be responsible for the analgesic and anti-addictive effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-Methylazetidin-2-yl)pyridine in lab experiments is its potency and specificity. The compound has been shown to have potent analgesic and anti-addictive effects, and its mechanism of action is well understood. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can lead to adverse effects such as seizures and respiratory depression.

Future Directions

There are several future directions for research on 3-(1-Methylazetidin-2-yl)pyridine. One area of research is the development of new analgesics based on the compound. Researchers are exploring ways to modify the compound to increase its potency and reduce its toxicity.
Another area of research is the development of new anti-addictive medications based on the compound. Researchers are exploring ways to modulate the activity of the mesolimbic dopamine system to reduce drug-seeking behavior.
Conclusion
In conclusion, 3-(1-Methylazetidin-2-yl)pyridine is a chemical compound that has significant potential applications in various fields. The compound has potent analgesic and anti-addictive effects and works by modulating the activity of the mesolimbic dopamine system. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Future research on the compound will focus on the development of new analgesics and anti-addictive medications based on the compound.

Scientific Research Applications

3-(1-Methylazetidin-2-yl)pyridine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the development of new analgesics. Studies have shown that 3-(1-Methylazetidin-2-yl)pyridine has potent analgesic effects and can be used to treat chronic pain conditions such as neuropathic pain and cancer pain.
Another potential application of 3-(1-Methylazetidin-2-yl)pyridine is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. It is believed that the compound works by modulating the activity of the mesolimbic dopamine system, which is involved in the reward pathway.

properties

CAS RN

110716-86-4

Product Name

3-(1-Methylazetidin-2-yl)pyridine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

3-(1-methylazetidin-2-yl)pyridine

InChI

InChI=1S/C9H12N2/c1-11-6-4-9(11)8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3

InChI Key

AQTJADRDDFZHKK-UHFFFAOYSA-N

SMILES

CN1CCC1C2=CN=CC=C2

Canonical SMILES

CN1CCC1C2=CN=CC=C2

synonyms

1-methyl-2-(3-pyridyl)azetidine
1-MPATD

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 920 mg (6.88 mmoles) of the 2-(3-pyridyl)azetidine produced in Example 2 in 9 ml of water was added a solution of 660 mg (8.83 mmoles) of formaldehyde (40% w/w) in 9 ml of water and 755 mg (14.5 mmoles) of 88% formic acid in 9 ml of water. After heating on a steam bath for 2 hours, cooling to 0° C. and adding 1.21 g (14.4 mmoles) of sodium bicarbonate, the colored solution was concentrated under reduced pressure to 7 ml. It was then dried by azeotroping in benzene and ethyl alcohol to give a dry benzene solution containing insolubles. These insolubles were then filtered off to yield a solution of N-methyl-2-(3-pyridyl)azetidine.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
755 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.